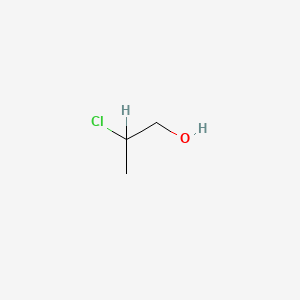

2-Chloropropan-1-ol

描述

Significance in Organic Synthesis and Industrial Chemistry

2-Chloropropan-1-ol, a halogenated alcohol, holds considerable importance in both organic synthesis and various industrial chemical processes. Its bifunctional nature, possessing both a hydroxyl group and a reactive chlorine atom, makes it a versatile building block and intermediate for a wide array of chemical transformations. The compound exists as two enantiomers, (R)-(-)-2-Chloropropan-1-ol and (S)-(+)-2-Chloropropan-1-ol, which are particularly valuable in asymmetric synthesis due to their defined stereochemistry.

Role in Organic Synthesis

In organic synthesis, this compound serves as a crucial chiral synthon, enabling the introduction of a stereogenic center into target molecules. Its utility stems from the reactivity of both its functional groups:

Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic attack, allowing for its replacement by various nucleophiles. This reaction pathway is fundamental in creating carbon-carbon bonds or introducing different heteroatoms. For instance, the chlorine can be substituted to form ethers, esters, amines, or nitriles, depending on the nucleophile employed vulcanchem.comsolubilityofthings.com.

Alcohol Reactivity: The primary alcohol group can undergo typical alcohol reactions, such as oxidation to aldehydes or carboxylic acids, esterification, or etherification vulcanchem.comsolubilityofthings.com.

Dehydrohalogenation: Under basic conditions, this compound can undergo dehydrohalogenation to form epoxides, specifically methyloxirane (propylene oxide) vulcanchem.comchemcess.com. This transformation is particularly significant when utilizing enantiomerically pure forms of this compound, as it allows for the stereoselective synthesis of chiral epoxides, which are themselves vital intermediates in the production of pharmaceuticals and fine chemicals vulcanchem.comorgsyn.org. For example, (S)-(+)-2-Chloropropan-1-ol can be converted to (R)-methyloxirane, a valuable chiral building block vulcanchem.com.

Chiral Building Block: The availability of both (R) and (S) enantiomers with high enantiomeric purity makes them indispensable in asymmetric synthesis. They are used to construct complex chiral molecules, including pharmaceuticals and agrochemicals, where specific stereochemistry is critical for biological activity guidechem.comguidechem.comontosight.ai. Research has demonstrated its effectiveness in synthesizing compounds like (S)-propranolol, a beta-blocker ontosight.ai.

Industrial Chemistry Applications

This compound finds application in several industrial chemical processes, primarily as an intermediate and, in some cases, as a solvent:

Intermediate for Propylene (B89431) Oxide Production: One of the most significant industrial uses of chloropropanols, including this compound, is in the production of propylene oxide chemcess.comchemicalbook.com. Propylene oxide is a key intermediate in the manufacture of polyurethanes, propylene glycol, and other valuable chemicals chemcess.com.

Synthesis of Pharmaceuticals and Agrochemicals: Industrially, this compound serves as a precursor in the synthesis of various pharmaceutical compounds and agrochemicals solubilityofthings.comguidechem.comguidechem.com. Its role as a chiral building block is particularly leveraged in these sectors to ensure the stereochemical integrity of the final products.

Solvent Applications: Due to its ability to dissolve both polar and nonpolar compounds, this compound can be utilized as a solvent in specific chemical reactions and cleaning formulations, such as for removing coatings or microelectronic residues solubilityofthings.comchemicalbook.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIQXGLTRZLBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052541 | |

| Record name | 2-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-1-propanol is a clear colorless liquid with a pleasant odor. (NTP, 1992), Colorless liquid with a pleasant odor; [Merck Index], Solid | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

271 to 273 °F at 760 mmHg (NTP, 1992), 133-134 °C, 133.50 °C. @ 760.00 mm Hg | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

125 °F (NTP, 1992), 51.6 °C, 125 °F (52 °C) (CLOSED CUP) | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble (NTP, 1992), SOL IN WATER, ALCOHOL, SOL IN ETHER, ETHANOL | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (AIR= 1) | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.25 [mmHg], 5.25 mm Hg @ 20 °C | |

| Record name | 2-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

78-89-7, 19210-21-0 | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene chlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-chloro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE CHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3398732C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 2-Chloro-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Chloropropan 1 Ol

Established Synthesis Routes

Established methods for the synthesis of 2-chloropropan-1-ol include the hypochlorination of propene, the resolution of enantiomers using enzymatic techniques, and the reduction of chloroalkanoic acids.

Hypochlorination of Propene

The reaction of propene with chlorine in the presence of water, known as hypochlorination, yields a mixture of chlorohydrin isomers: 1-chloro-2-propanol (B90593) and this compound. The reaction proceeds via an electrophilic addition mechanism. The chlorine molecule is polarized by the electron-rich double bond of propene, leading to the formation of a cyclic chloronium ion intermediate.

The regioselectivity of this reaction is governed by Markovnikov's rule. The nucleophile, in this case, a water molecule, attacks the more substituted carbon atom of the cyclic chloronium ion. libretexts.orglibretexts.org This preferential attack is due to the partial positive charge being better stabilized on the more substituted carbon. Consequently, the major product of this reaction is 1-chloro-2-propanol. stackexchange.com The formation of this compound occurs as a minor product.

Reaction Mechanism: Hypochlorination of Propene

| Step | Description |

| 1. Electrophilic Attack | The π-bond of propene attacks a chlorine molecule, displacing a chloride ion and forming a cyclic chloronium ion intermediate. |

| 2. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks one of the carbon atoms of the chloronium ion. According to Markovnikov's rule, the attack preferentially occurs at the more substituted carbon atom. |

| 3. Deprotonation | A final deprotonation step by another water molecule yields the chlorohydrin product and a hydronium ion. |

Due to the regioselectivity favoring the formation of the isomer, the direct hypochlorination of propene is not the preferred industrial method for the large-scale production of this compound. google.com

Enzymatic Resolution Techniques for Enantiomers

Enzymatic kinetic resolution is a powerful technique for separating the enantiomers of a racemic mixture of this compound. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer at a much faster rate than the other. jocpr.com

In a typical resolution process, a racemic mixture of this compound is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. One enantiomer is preferentially acylated to form an ester, while the other enantiomer remains largely unreacted. The resulting mixture of the esterified and unreacted alcohol can then be separated by conventional methods like chromatography. This allows for the isolation of both enantiomers in high enantiomeric purity. nih.gov

Commonly used lipases for such resolutions include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Candida rugosa (CRL). The efficiency of the resolution is dependent on several factors, including the choice of enzyme, solvent, acyl donor, and reaction temperature.

Synthesis from Chloroalkanoic Acids

An effective method for the stereospecific synthesis of enantiomerically pure this compound involves the reduction of the corresponding chiral 2-chloropropanoic acid. For instance, (S)-2-chloropropan-1-ol can be synthesized from (S)-2-chloropropanoic acid.

This reduction is typically carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction proceeds with retention of configuration at the chiral center, providing a direct route to the optically active alcohol.

Synthesis of (S)-2-Chloropropan-1-ol from (S)-2-Chloropropanoic Acid

| Reactant | Reagent | Product |

| (S)-2-Chloropropanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | (S)-2-Chloropropan-1-ol |

This method is particularly useful for accessing specific enantiomers of this compound, provided that the corresponding enantiomerically pure chloroalkanoic acid is available.

Advanced Synthetic Approaches and Catalysis

More advanced synthetic strategies, including chemo-enzymatic and stereoselective methods, have been developed to afford greater control over the synthesis of this compound, particularly its enantiomers.

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve transformations that are difficult to accomplish by either method alone. mdpi.comrsc.org A plausible chemo-enzymatic route to enantiomerically enriched this compound can involve the enzymatic resolution of a related racemic intermediate.

For example, a racemic chlorohydrin can be synthesized chemically, followed by an enzymatic kinetic resolution to separate the enantiomers. This approach leverages the efficiency of chemical synthesis to produce the racemic precursor and the high stereoselectivity of enzymes for the chiral separation. researchgate.net

Stereoselective Synthesis

Stereoselective synthesis aims to produce a specific stereoisomer of a product. uwindsor.ca In the context of this compound, this primarily involves the synthesis of a single enantiomer, either (R)- or (S)-2-chloropropan-1-ol.

One of the most effective methods for the stereoselective synthesis of this compound is the reduction of an enantiomerically pure precursor, as detailed in the synthesis from chloroalkanoic acids (Section 2.1.3).

Another potential stereoselective approach is the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-propanal. This can be achieved using chiral reducing agents or catalysts that favor the formation of one enantiomer over the other. While this method is common for the synthesis of chiral alcohols, specific high-yielding protocols for this compound are less commonly reported in the literature.

The choice of synthetic methodology for this compound ultimately depends on the desired outcome, whether it be the racemic mixture or a specific enantiomer, and the scale of the synthesis.

Reaction Pathways and Mechanisms

The chemical behavior of this compound is dictated by the electrophilic carbon atom bonded to the chlorine and the nucleophilic oxygen atom of the hydroxyl group. This bifunctionality allows it to participate in a diverse range of chemical transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for this compound, where the chlorine atom, a good leaving group, is replaced by a nucleophile. shaalaa.com The carbon atom attached to the chlorine is electron-deficient due to the electronegativity of the halogen, making it a prime target for electron-rich species. shaalaa.com

In the presence of a hydroxide (B78521) solution, such as aqueous sodium hydroxide, this compound can undergo a nucleophilic substitution reaction to yield propane-1,2-diol. quizlet.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This attack occurs from the side opposite to the chlorine atom, leading to an inversion of configuration at the chiral center. The process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Reaction Scheme: Hydrolysis of this compound

It is important to note that this substitution reaction competes with an elimination reaction (dehydrochlorination), especially at higher temperatures or with stronger, more sterically hindered bases.

This compound reacts with ammonia (B1221849) to produce 2-amino-1-propanol, a valuable amino alcohol. This transformation is a nucleophilic substitution reaction where ammonia serves as the nucleophile. savemyexams.com The reaction is typically carried out by heating the chlorohydrin with a concentrated solution of ammonia in a solvent like ethanol (B145695) within a sealed container to prevent the volatile ammonia from escaping. chemguide.co.uk

The mechanism involves two main steps:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of an ammonia molecule attacks the electrophilic carbon atom bearing the chlorine. This displaces the chloride ion and forms an alkylammonium salt (2-hydroxypropylammonium chloride). chemguide.co.ukyoutube.com

Deprotonation : A second molecule of ammonia acts as a base, abstracting a proton from the positively charged nitrogen atom of the alkylammonium salt. This step yields the final product, 2-amino-1-propanol, and an ammonium (B1175870) ion. chemguide.co.ukyoutube.com

Using an excess of ammonia is crucial to favor the formation of the primary amine and minimize subsequent reactions where the newly formed amino alcohol could act as a nucleophile and react with another molecule of this compound. savemyexams.com A patented method describes the synthesis of 2-aminopropanol from β-chloropropanol by reacting it with excess liquid ammonia at temperatures between 50-200°C. google.com

Reaction Scheme: Aminolysis of this compound

Dehydrochlorination for Epoxide Formation

One of the most significant industrial reactions of this compound is its conversion to propylene (B89431) oxide, an important epoxide. wikipedia.org This reaction is an intramolecular nucleophilic substitution, also known as dehydrochlorination. It is typically achieved by treating the chlorohydrin with a strong base, such as sodium hydroxide.

The mechanism proceeds in two steps:

Acid-Base Reaction : The hydroxide ion (OH⁻) acts as a base and deprotonates the hydroxyl group of the this compound, forming an alkoxide ion and a water molecule.

Intramolecular SN2 Attack : The newly formed alkoxide ion, a potent nucleophile, is perfectly positioned to attack the adjacent carbon atom that is bonded to the chlorine atom. This internal, backside attack displaces the chloride ion, resulting in the formation of a three-membered cyclic ether ring, which is propylene oxide.

This intramolecular variant of the Williamson ether synthesis is highly efficient due to the proximity of the reacting groups within the same molecule. masterorganicchemistry.comyoutube.com

Reaction Scheme: Dehydrochlorination to Propylene Oxide

| Reactant | Reagent | Product |

| This compound | NaOH | Propylene Oxide |

| Structure | Structure | |

| CH₃CH(Cl)CH₂OH | CH₃CH(O)CH₂ |

Esterification Reactions

The hydroxyl group in this compound allows it to undergo esterification. It can react with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. When reacting with a carboxylic acid, the process, known as Fischer esterification, is typically catalyzed by a strong acid (e.g., sulfuric acid).

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol's hydroxyl group then acts as a nucleophile, attacking this carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed upon final deprotonation.

General Reaction: Esterification

Ether Formation Reactions

This compound can participate in ether synthesis through intermolecular reactions, most notably the Williamson ether synthesis. wikipedia.org This reaction's outcome depends on which functional group of the this compound is utilized.

As an Alkyl Halide : this compound can react with a separately prepared alkoxide (e.g., sodium ethoxide). The alkoxide nucleophile attacks the carbon bonded to the chlorine, displacing it via an SN2 mechanism to form an ether. However, as this compound is a secondary halide, this reaction faces competition from E2 elimination, especially if the alkoxide is a strong, bulky base. chemistrysteps.comquora.com

Reaction Scheme (as Halide):

As an Alcohol : The hydroxyl group of this compound can be deprotonated by a very strong base, such as sodium hydride (NaH), to form its corresponding alkoxide. masterorganicchemistry.comyoutube.com This alkoxide can then act as a nucleophile and react with a primary alkyl halide (e.g., methyl iodide) to form an ether.

Reaction Scheme (as Alcohol):

As discussed previously (Section 2.3.2), the most facile ether formation involving this molecule is the intramolecular reaction that leads to the formation of an epoxide (a cyclic ether).

Chlorination of the Hydroxyl Group

The conversion of the primary alcohol functionality in this compound to a chloride is a standard nucleophilic substitution reaction. The hydroxyl group is inherently a poor leaving group, and therefore, requires conversion into a more reactive intermediate. masterorganicchemistry.comlibretexts.org This is typically achieved using specific chlorinating agents such as thionyl chloride or phosphorus pentachloride. The final product of this transformation is 1,2-dichloropropane (B32752).

Reaction with Thionyl Chloride (SOCl₂)

The reaction of this compound with thionyl chloride is an effective method for synthesizing 1,2-dichloropropane. A significant advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.org

The reaction mechanism proceeds in two main stages: libretexts.orgyoutube.com

Formation of a Chlorosulfite Intermediate: The oxygen atom of the hydroxyl group in this compound acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a protonated chlorosulfite intermediate.

Nucleophilic Attack by Chloride: A base, such as pyridine, which is often used as a solvent for this reaction, removes the proton from the intermediate. Subsequently, the chloride ion that was displaced in the first step acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group from the backside in an Sₙ2 reaction. This leads to the formation of 1,2-dichloropropane with an inversion of stereochemistry, and the intermediate decomposes to sulfur dioxide and another chloride ion.

Reaction with Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is another potent reagent for the chlorination of alcohols. chemguide.co.uk The reaction with this compound is typically vigorous, producing clouds of hydrogen chloride gas. chemguide.co.ukyoutube.com

The mechanism involves the following steps:

The alcohol's oxygen atom attacks the phosphorus atom in PCl₅, leading to the displacement of a chloride ion and the formation of an intermediate.

The displaced chloride ion then deprotonates the oxygen, yielding hydrogen chloride gas and a new intermediate, R-OPCl₄.

This intermediate undergoes an Sₙ2 attack by another chloride ion on the carbon atom attached to the oxygen. This results in the formation of 1,2-dichloropropane and phosphorus oxychloride (POCl₃).

| Reagent | Product | Byproducts | Mechanism Type | Key Features |

| **Thionyl Chloride (SOCl₂) ** | 1,2-Dichloropropane | SO₂(g), HCl(g) | Sₙ2 | Gaseous byproducts simplify purification. libretexts.org |

| Phosphorus Pentachloride (PCl₅) | 1,2-Dichloropropane | POCl₃, HCl(g) | Sₙ2 | Reaction is vigorous at room temperature. chemguide.co.uk |

Unimolecular Elimination Reactions

Unimolecular elimination (E1) reactions of this compound involve the formation of a carbocation intermediate in the rate-determining step. docbrown.info These pathways can lead to the elimination of either hydrogen chloride (HCl) or water (H₂O), resulting in the formation of an alkene.

The unimolecular elimination of HCl from this compound would proceed via the formation of a carbocation intermediate. The process involves the heterolytic cleavage of the carbon-chlorine bond to form a chloride ion and a carbocation. A weak base then removes a proton from an adjacent carbon to form an alkene.

However, studies on the unimolecular reactions of the related compound, 3-chloropropan-1-ol, provide significant insight into the energetics of these pathways. nih.govacs.org Research conducted on vibrationally excited molecules generated by chemical activation shows that HCl elimination is a dominant pathway compared to water elimination. nih.govresearchgate.net For 3-chloropropan-1-ol, the threshold energy for HCl elimination was found to be lower than that for H₂O elimination, indicating it is the more kinetically favorable process. nih.govacs.org

The mechanism for the E1 elimination of HCl from this compound is as follows:

Carbocation Formation: The C-Cl bond breaks, and the chlorine atom departs as a chloride ion, leaving behind a carbocation.

Deprotonation: A weak base (e.g., a solvent molecule) removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond, yielding allyl alcohol.

The elimination of water from an alcohol, known as dehydration, is typically an acid-catalyzed process because the hydroxyl group is a poor leaving group. libretexts.org Acid catalysis protonates the hydroxyl group, converting it into a much better leaving group: water. masterorganicchemistry.com For a secondary alcohol structure like this compound (considering the carbon bearing the chlorine), the reaction can proceed through an E1 mechanism.

The acid-catalyzed E1 dehydration mechanism involves three key steps: docbrown.info

Protonation of the Hydroxyl Group: The oxygen of the -OH group is protonated by a strong acid (e.g., H₂SO₄) in a rapid equilibrium step, forming an alkyloxonium ion.

Formation of a Carbocation: The C-O bond of the alkyloxonium ion breaks, and a molecule of water departs. This is the slow, rate-determining step that results in the formation of a carbocation.

Deprotonation to Form an Alkene: A weak base, such as water or the conjugate base of the acid (HSO₄⁻), removes a proton from a carbon adjacent to the carbocation, forming a double bond. The product would be a chloropropene isomer.

Research on the unimolecular decomposition of chemically activated chloropropanols has provided quantitative data on the competition between HCl and H₂O elimination. acs.org

| Elimination Pathway | Reactant | Threshold Energy (kcal/mol) | Rate Constant (s⁻¹) | Branching Fraction |

| 2,3-HCl Elimination | 3-Chloropropan-1-ol | 54 | 3.0 x 10⁷ | 0.95 |

| 1,2-H₂O Elimination | 3-Chloropropan-1-ol | 59 | - | 0.05 |

Data derived from studies on the related isomer 3-chloropropan-1-ol, which illustrates the kinetic preference for HCl elimination over H₂O elimination in unimolecular reactions of chloropropanols. nih.govacs.org

This data strongly suggests that in a high-energy, unimolecular environment, the cleavage of the C-Cl bond is energetically more favorable than the cleavage of the C-O bond (even after protonation), making HCl elimination the dominant pathway. nih.govacs.org

Analytical Chemistry and Spectroscopic Characterization of 2 Chloropropan 1 Ol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are crucial for separating 2-Chloropropan-1-ol from potential impurities or isomers and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the detection and quantification of volatile and semi-volatile organic compounds, including chloropropanols tandfonline.comnih.govgavinpublishers.com. This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For this compound, GC-MS analysis often involves derivatization to improve volatility and thermal stability, especially when analyzing complex matrices like food products tandfonline.comgavinpublishers.com. Common derivatization reagents include heptafluorobutyric anhydride (B1165640) (HFBA) or heptafluorobutyrylimidazole (HFBI) tandfonline.com.

GC-MS can identify this compound by its characteristic retention time and its unique mass fragmentation pattern. Studies have utilized GC-MS in both electron ionization (EI) and negative chemical ionization (NCI) modes for the simultaneous determination of various chloropropanols, demonstrating its sensitivity and selectivity tandfonline.comnih.gov. For instance, GC-MS has been employed to detect and quantify chloropropanols in food matrices, with detection limits reported in the µg/kg range after appropriate derivatization and sample preparation nih.gov. The technique is also valuable for purity assessments, aiding in the resolution of data contradictions by validating sample purity .

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly when dealing with less volatile matrices or when specific isomer separation is required. HPLC methods are often developed for the quantitative determination of chloropropanols and their derivatives in various samples pensoft.netpan.olsztyn.plresearchgate.net.

Reverse-phase HPLC (RP-HPLC) using C18 columns is a common approach. Mobile phases typically consist of acetonitrile (B52724) or methanol (B129727) mixed with a buffered aqueous solution, often at a controlled pH pensoft.net. For instance, a method utilizing a C18 column with a mobile phase of Acetonitrile: Phosphate buffer (pH=3, 50:50% v/v) at a flow rate of 1.0 mL/min and a column temperature of 30°C has been reported for the analysis of related compounds pensoft.net. Detection is usually performed using UV/Vis detectors, with wavelengths such as 225 nm being utilized pensoft.net. HPLC methods have been validated according to ICH guidelines, ensuring accuracy, precision, and specificity pensoft.net. While direct measurement of chloropropanols by HPLC is possible, derivatization is often employed to enhance detection sensitivity and selectivity, especially for UV or fluorescence detection pan.olsztyn.pl. HPLC is also used for the direct measurement of chloropropanol (B1252657) fatty acid esters in oils and fats, with linearity confirmed by correlation coefficients greater than 0.99 and reported limits of detection (LOD) and quantification (LOQ) in the µg/mL range researchgate.net.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and identification of organic molecules. Both ¹H NMR and ¹³C NMR provide unique spectral fingerprints for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons.

A typical ¹H NMR spectrum of this compound would exhibit signals for the methyl group (-CH₃), the methine proton (-CHCl-), and the methylene (B1212753) protons (-CH₂OH) adjacent to the hydroxyl group. The hydroxyl proton (-OH) is also observable, though its chemical shift can vary and it may exchange with deuterium (B1214612) if the sample is dissolved in D₂O ocr.org.uk. The chemical shifts and splitting patterns are indicative of the compound's structure. For example, signals for a compound with the formula C₃H₇ClO and three ¹³C NMR signals have been assigned to this compound chegg.comchegg.com. The presence of a hydroxyl group and a chlorine atom on adjacent carbons leads to characteristic chemical shifts and coupling constants. For instance, the methyl protons typically appear as a doublet, the methylene protons as a doublet of doublets, and the methine proton as a multiplet, influenced by coupling to adjacent protons ocr.org.uk.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon atoms in the molecule: the methyl carbon (C1), the methine carbon bearing the chlorine (C2), and the methylene carbon bearing the hydroxyl group (C3).

Studies have reported that compounds with the molecular formula C₃H₇ClO and exhibiting three signals in their ¹³C NMR spectrum are consistent with this compound chegg.comchegg.com. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon attached to the hydroxyl group (C3) typically resonates at a higher field (lower ppm) than the carbon attached to the chlorine atom (C2), which in turn resonates at a higher field than a carbon directly bonded to oxygen. For example, a ¹³C NMR spectrum for 2-chloro-1-propanol in CDCl₃ shows signals at approximately δ 46.8 (CH₂), δ 63.5 (CH₂), and δ 72.0 (CH) chegg.comguidechem.com. These values confirm the presence of a methylene carbon, another methylene carbon, and a methine carbon, consistent with the structure of this compound.

Compound Name Table:

| IUPAC Name | Common Name | CAS Number | Molecular Formula |

| This compound | 2-Chloropropanol | 78-89-7 | C₃H₇ClO |

| (R)-(-)-2-Chloropropan-1-ol | (R)-(-)-2-Chloropropanol | 37493-14-4 | C₃H₇ClO |

| (S)-(+)-2-Chloropropan-1-ol | (S)-(+)-2-Chloropropanol | 19210-21-0 | C₃H₇ClO |

Conformational Analysis using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the three-dimensional structure and conformational dynamics of molecules like this compound. While specific detailed conformational studies on this compound are not extensively detailed in the provided snippets, general principles and findings from related compounds offer insight. Studies on similar chloroalcohols, such as 1-chloro-2-propanol (B90593) and related halogenated propanols, have identified the presence of conformational isomers arising from rotation around single bonds researchgate.netresearchgate.net.

For this compound, ¹H NMR spectroscopy would typically reveal distinct signals for the methyl (CH₃), methine (CH), and methylene (CH₂) protons. The coupling patterns observed between these protons provide information about their relative orientations and connectivity, aiding in the determination of preferred conformations vulcanchem.com. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the chlorine atom has been implicated in influencing the conformational preferences of similar molecules, potentially stabilizing certain rotamers, such as gauche conformations of the C-C-C-O backbone researchgate.netresearchgate.net. Furthermore, ¹³C NMR, particularly when employed with chiral shift reagents, can be instrumental in distinguishing between enantiomers of chiral compounds like this compound, providing insights into stereochemical aspects of its structure .

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in this compound by detecting the absorption of specific frequencies of infrared radiation that correspond to the vibrational modes of its chemical bonds. Based on its structure, several characteristic absorption bands are expected:

O-H Stretching: The primary alcohol group (-OH) typically exhibits a strong and broad absorption band in the region of 3230-3550 cm⁻¹ due to hydrogen bonding vulcanchem.comstudymind.co.uksavemyexams.com.

C-H Stretching: The aliphatic C-H bonds in the methyl and methylene groups will show absorption in the region of approximately 2850-3080 cm⁻¹ savemyexams.comdocbrown.info.

C-O Stretching: The C-O bond of the alcohol group usually absorbs in the fingerprint region, typically between 1000-1300 cm⁻¹ savemyexams.com.

C-Cl Stretching: The carbon-chlorine bond is expected to absorb in the lower wavenumber region, generally between 600-800 cm⁻¹ vulcanchem.comdocbrown.info.

C-H Bending and Skeletal Vibrations: Various bending modes of C-H bonds and skeletal vibrations of the carbon chain will also contribute to the complex fingerprint region of the spectrum (typically below 1500 cm⁻¹), providing unique identification markers savemyexams.comdocbrown.info.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Description of Absorption |

| O-H (Alcohol) | 3230 – 3550 | Strong, Broad |

| C-H (Aliphatic) | 2850 – 3080 | Medium to Strong |

| C-O (Alcohol) | 1000 – 1300 | Medium to Strong |

| C-Cl | 600 – 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. Electron ionization (EI) is a common ionization method for such compounds.

For this compound (molecular formula C₃H₇ClO, molecular weight ~94.54 g/mol ), the mass spectrum is characterized by the presence of a molecular ion peak and various fragment ions. A significant feature of the mass spectrum of chlorinated compounds is the presence of isotopic peaks due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, which occur in an approximate ratio of 3:1. Therefore, for any fragment containing a single chlorine atom, a pair of peaks separated by 2 mass units (m/z) will be observed, with the peak corresponding to ³⁵Cl being approximately three times more intense than the peak for ³⁷Cl vulcanchem.commiamioh.edudocbrown.infochemconnections.org.

The molecular ion peak for this compound is expected at m/z 94 and m/z 96, reflecting the presence of ³⁵Cl and ³⁷Cl, respectively, in a 3:1 intensity ratio. Common fragmentation pathways for haloalcohols include the loss of the halogen atom (Cl•), the loss of HCl, and cleavage of C-C bonds alpha to the functional groups. For example, loss of Cl• would yield a fragment ion at m/z 59 (from m/z 94), and loss of HCl would yield a fragment ion at m/z 58. Alpha-cleavage adjacent to the hydroxyl group could lead to fragments like CH₂OH⁺ (m/z 31) or CH₃CH(Cl)⁺ (m/z 63/65). The presence of a ¹³C isotope will also contribute a minor peak at m/z 95 (M+1) miamioh.edudocbrown.info.

Table 2: Key Ions in the Mass Spectrum of this compound (Expected)

| Ion Species | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity (Approx.) | Fragmentation Pathway (Hypothetical) |

| Molecular Ion (M⁺) | 94 | 96 | 3:1 | [M]⁺ |

| Loss of Cl• | 59 | 61 | 3:1 | [M - Cl]⁺ |

| Loss of HCl | 58 | - | - | [M - HCl]⁺ |

| Alpha-cleavage (CH₂OH⁺) | 31 | - | - | [CH₂OH]⁺ |

| Alpha-cleavage (CH₃CH(Cl)⁺) | 63 | 65 | 3:1 | [CH₃CH(Cl)]⁺ |

| M+1 (¹³C isotope) | 95 | - | ~3-4% of M⁺ | [¹³C₂H₇ClO]⁺ |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within molecules. For simple, saturated organic compounds like this compound, which lack extensive π-electron systems or conjugated double bonds, absorption in the typical UV-Vis region (200-800 nm) is generally minimal. The principal electronic transitions expected are σ→σ* transitions, which occur at very low wavelengths (<200 nm) and are often not analytically useful in standard UV-Vis spectroscopy blogspot.commsu.edu.

While specific UV-Vis spectra for this compound are not detailed in the provided search results, it is reasonable to assume that the compound would exhibit low absorbance in the standard analytical range. Any observed absorption might be attributable to impurities or potentially to σ→σ* transitions if measurements are extended to very low wavelengths. The availability of UV-Vis spectral data for related compounds like 2-chloropropene (B1346963) shows absorption bands around 220 nm researchgate.net, but this is due to the presence of a double bond. Therefore, UV-Vis spectroscopy is generally not the primary method for the identification or quantification of this compound itself, unless it is part of a chromophoric system or used in specific derivatization reactions that introduce UV-absorbing moieties.

Method Validation and Detection Limits in Complex Matrices

The development and validation of analytical methods for this compound in complex matrices (e.g., environmental samples, biological fluids, or food matrices) are critical for its accurate quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed due to their sensitivity and selectivity researchgate.netagriculturejournals.czeuropa.eu. Method validation typically involves assessing several performance characteristics:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.

Accuracy (Recovery): Determining how close the measured value is to the true value, often assessed by spiking known amounts of the analyte into a blank matrix. Recoveries for similar chloropropanols in various matrices typically range from 70% to over 100% researchgate.netagriculturejournals.czresearchgate.net.

Precision: Assessing the agreement between independent measurements obtained under stipulated conditions. This is often expressed as Relative Standard Deviation (RSD), with values typically below 15% for well-validated methods researchgate.netagriculturejournals.czresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For related chloropropanols (like 3-MCPD) analyzed by GC-MS/MS in complex matrices, LODs can be as low as 0.5 μg/kg, and LOQs around 2 μg/kg researchgate.net. Other methods report LODs in the ng/mL range for water samples researchgate.netagriculturejournals.cz.

Selectivity/Specificity: Ensuring that the method can accurately measure the analyte in the presence of other components in the matrix.

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 3: Typical Method Validation Parameters for Chloropropanol Analysis in Complex Matrices

| Parameter | Typical Range / Value | Notes |

| Analytical Technique | GC-MS, GC-MS/MS, LC-MS/MS | High sensitivity and selectivity required for complex matrices. |

| Linearity (R²) | > 0.990 | Demonstrates a proportional response to concentration. |

| Recovery (%) | 70 – 106 | Varies with matrix and analyte concentration. |

| Precision (RSD %) | < 15% (often < 8% for optimized methods) | Indicates reproducibility of measurements. |

| LOD (Limit of Detection) | 0.5 – 20 μg/kg or ng/mL | Highly dependent on matrix, sample preparation, and detector sensitivity. |

| LOQ (Limit of Quantification) | 2 – 50 μg/kg or ng/mL | Typically 3-10 times the LOD. |

| Matrix Effects | Can significantly impact recovery and sensitivity | Requires careful sample preparation (e.g., SPE) and internal standards (IS). |

The complexity of the matrix significantly influences method performance, often necessitating sample pre-concentration and clean-up steps, such as Solid Phase Extraction (SPE), to remove interfering substances and improve analytical sensitivity europa.eumdpi.com. The choice of internal standards is also crucial for compensating for matrix effects and variations in instrument response europa.eu.

Compound Names Mentioned:

this compound

(S)-(+)-2-Chloropropan-1-ol

(R)-(-)-2-Chloropropan-1-ol

1-Chloropropan-2-ol

2-Chloro-2-propen-1-ol

3-Chloropropane-1,2-diol (3-MCPD)

1,3-Dichloro-2-propanol (B29581) (1,3-DCP)

2-Chloropropane-1,3-diol (2-MCPD)

2-Propanol, 1-chloro-

Toxicological and Ecotoxicological Research on 2 Chloropropan 1 Ol

In Vitro Toxicity Studies

Mutagenicity Assays (e.g., S. typhimurium)

Research indicates that 2-Chloropropan-1-ol, often tested as a mixture with its isomer 1-chloro-2-propanol (B90593), has demonstrated mutagenic activity in bacterial assays. Specifically, when tested in the Salmonella typhimurium (Ames test) assay, a mixture of 1-chloro-2-propanol and 2-chloro-1-propanol showed a dose-dependent mutagenic response in strains TA 1535 and TA 100 nih.gov. This mutagenicity was enhanced when metabolic activation was applied nih.gov. Further studies on related compounds, such as 1-chloro-2-propanol, have also shown mutagenic activity in S. typhimurium strains TA100 and TA1535, with and without metabolic activation . Another source notes that 2-chloropropane (B107684), a related compound, was mutagenic in S. typhimurium in a desiccator test following metabolic activation tera.org.

Genotoxicity Screening (e.g., DNA Strand Breaks, Chromosomal Aberrations)

In addition to bacterial mutagenicity, in vitro studies have investigated the genotoxic potential of chloropropanols in mammalian cell systems. A mixture of 1-chloro-2-propanol and 2-chloro-1-propanol was found to be mutagenic in the mouse lymphoma TK assay, both with and without metabolic activation nih.gov. This compound also induced high levels of sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells . Furthermore, in vitro studies using rat bone marrow cells demonstrated that 2-chloro-1-propanol, when administered orally to rats at doses of 10, 31, and 100 mg/kg/day for five days, resulted in a dose-response increase in chromosomal aberrations, primarily chromatid breaks, compared to control groups nih.gov.

In Vivo Toxicity Studies

Acute Toxicity Assessments

Acute toxicity studies have established the immediate hazardous potential of this compound through various routes of exposure. Oral administration in rats resulted in an LD50 (Lethal Dose, 50%) of 218 mg/kg chemsrc.comdrugfuture.com. In rabbits, the LD50 via dermal absorption was reported as 529 mg/kg chemicalbook.com. Inhalation studies in rats indicated that a concentration of 500 ppm for 4 hours was lethal (LC50) chemsrc.comdrugfuture.com. Another source classifies this compound as acutely toxic by inhalation (Category 2) and toxic by ingestion and skin contact (Category 3) lgcstandards.comlgcstandards.com. Specifically, LD50 values for rats are cited as 218 mg/kg orally and 480 mg/kg dermally for rabbits, with an LC50 for rats at 500 ppm/4 hours via inhalation chemicalbook.comlgcstandards.comchemcess.com.

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | LD50/LC50 Value | Reference |

| Oral | Rat | 218 mg/kg | chemsrc.comdrugfuture.com |

| Dermal | Rabbit | 529 mg/kg | chemicalbook.com |

| Inhalation | Rat | 500 ppm/4 hours | chemsrc.comdrugfuture.com |

Subchronic and Chronic Exposure Studies

Information regarding subchronic and chronic exposure studies for this compound is limited in the provided search results. However, studies on related compounds or mixtures provide some insight. For instance, chronic toxicity and carcinogenicity studies on mixtures of 1-chloro-2-propanol and 2-chloro-1-propanol administered in drinking water to rats and mice for two years showed no indications of carcinogenicity or general toxicity, including effects on the pancreas and liver fao.org. In these studies, the highest concentrations tested were considered No Observed Effect Levels (NOELs) fao.org. Another study involving repeated exposure of rats, guinea pigs, rabbits, and dogs to 500 ppm of 2-Chloropropane vapor for six months reported no treatment-related adverse effects directivepublications.org. However, exposure to 1000 ppm of 2-Chloropropane in similar studies caused liver pathology characterized by necrosis of parenchymal cells and kidney injury with tubular degeneration and necrosis in guinea pigs, rabbits, and monkeys directivepublications.org.

Reproductive and Developmental Toxicity Assessments

The available data on reproductive and developmental toxicity for this compound is sparse. One study on pregnant rats exposed to 2-Chloropropane by inhalation at concentrations of 250, 500, 1000, or 2700 ppm from day 6 to 15 of gestation reported no clinical signs of toxicity in any group directivepublications.org. However, maternal body weight gain was reduced at the top dose level of 125 mg/kg body weight per day in a limited developmental toxicity study of propylene (B89431) chlorohydrin, with no treatment-related increases in external findings or effects on viable fetal numbers fao.org. The study was deemed inadequate for identifying a NOAEL for developmental toxicity due to group size and extent of investigations fao.org.

Compound Name List:

this compound

1-chloro-2-propanol

2-Chloropropane

Propylene chlorohydrin

3-chloro-1,2-propanediol (B139630) (3-MCPD)

1,3-dichloro-2-propanol (B29581) (1,3-DCP)

Ethylene oxide

Genotoxicity Studies in Animal Models

Ecotoxicological Impact Assessments

Ecotoxicological assessments are crucial for understanding the potential environmental risks posed by chemical substances. These evaluations consider a compound's effects on various environmental compartments and organisms.

Aquatic Toxicity

Research into the aquatic toxicity of this compound indicates a moderate level of concern for aquatic organisms. While specific LC50 or EC50 values for this compound are not extensively detailed in the provided search results, general classifications and related compound data offer insights. For instance, PubChem data for the related compound 2-chloropropane (CID 6361) notes an estimated Bioconcentration Factor (BCF) of 16, suggesting a low potential for bioaccumulation in aquatic organisms nih.gov. Another related compound, 3-Chloropropan-1-ol, shows an EC50 of 50 mg/L for fish at 96 hours apolloscientific.co.uk. The classification criteria for aquatic toxicity, as outlined by regulatory bodies, consider LC50/EC50 values for fish, crustaceans, and algae to determine hazard categories reachonline.euecotoxbrasil.org.br. For a substance to be classified as acutely toxic to aquatic life, its LC50/EC50 values are typically below certain thresholds, such as ≤ 1 mg/L for Category I reachonline.euecotoxbrasil.org.br. Without specific LC50/EC50 values for this compound, a definitive classification is challenging, but the available data for related compounds suggests a need for careful environmental management.

Terrestrial Ecotoxicity

Information regarding the direct terrestrial ecotoxicity of this compound is limited in the provided search results. However, general environmental fate considerations can be inferred. This compound is expected to volatilize from dry soil surfaces due to its experimental vapor pressure of 5.25 mm Hg guidechem.com. Volatilization from moist soil surfaces is not anticipated to be a significant fate process, given its estimated Henry's Law constant guidechem.com. The importance of biodegradation in soil remains unknown guidechem.com. Studies on related compounds, such as 1,3-dichloropropene (B49464) and 1,2-dichloropropane (B32752), have investigated their effects on soil microorganisms. These studies found that these compounds could significantly reduce populations of bacteria, actinomycetes, and fungi, with toxicity often linked to the dichloropropene content who.int. While direct data for this compound is scarce, the potential for impact on soil microbial communities, as observed with similar chlorinated hydrocarbons, warrants consideration.

Bioaccumulation Potential

The bioaccumulation potential of this compound is generally considered low based on its physicochemical properties. An estimated Bioconcentration Factor (BCF) of 3 was calculated for this compound using an estimated log Kow of 0.53 guidechem.com. According to classification schemes, a BCF of this magnitude suggests a low potential for bioaccumulation in aquatic organisms guidechem.com. The log Kow (octanol-water partition coefficient) is a key indicator for bioaccumulation potential, with higher values generally correlating to greater bioaccumulation. For instance, a log Kow value above 4.5 is often used as a screening criterion for bioaccumulative substances umweltbundesamt.de. With a log Kow of 0.53, this compound falls well below this threshold guidechem.com. Furthermore, a log Kow of 1.90 was reported for 2-chloropropane, which also suggested a low bioaccumulation potential with an estimated BCF of 16 nih.gov. Regulatory guidance indicates that substances with log Kow values between 5 and 8 might require more detailed evaluation for bioaccumulation potential, and that very high log Kow values (>7.2) or high molecular weights (>700) can sometimes indicate decreased bioaccumulation due to kinetic limitations ecetoc.org. Based on its low log Kow and resulting low estimated BCF, this compound is not expected to significantly bioaccumulate in organisms nih.govguidechem.com.

Compound Name Table:

| Chemical Name | CAS Number |

| This compound | 78-89-7 |

| 2-Chloropropane | 75-29-6 |

| 1-Chloropropan-2-ol | 127-00-4 |

| (R)-(-)-2-Chloropropan-1-ol | 37493-14-4 |

| 2-Chloropropane-1,3-diol | 497-04-1 |

Environmental Occurrence, Fate, and Transport of 2 Chloropropan 1 Ol

Environmental Degradation Pathways

Photolytic Degradation

The degradation of 2-chloropropan-1-ol through photolysis, the breakdown by light, appears to be a negligible environmental fate process. Studies estimate the photolysis rate coefficients for this compound in the solar UV actinic region to be less than 10⁻⁷ s⁻¹ science.gov. This low rate suggests that this compound is not significantly removed from the atmosphere or other environmental matrices by direct photochemical reactions. While some sources note that alcohols can be sensitive to light and oxidation, the primary atmospheric removal mechanism for this compound is not photolysis chemicalbook.comchemicalbook.com.

Hydrolytic Stability in Aqueous Environments

This compound exhibits limited stability in aqueous environments, undergoing slow hydrolysis. The compound is described as being unstable in solution and undergoing hydrolysis in aqueous buffers chemicalbook.comchemicalbook.com. Specifically, it may slowly hydrolyze with an estimated half-life of approximately 140 days at pH 8 guidechem.com. The hydrolysis of halogenated compounds, in general, can occur through nucleophilic substitution or base-mediated elimination reactions, with the product distribution being dependent on pH. While specific rates at various environmental pH values are not extensively detailed, the tendency for hydrolysis indicates that water can act as a medium for its transformation, potentially yielding propylene (B89431) glycol chemcess.com.

Transport and Distribution in Environmental Compartments

The physical and chemical properties of this compound dictate its movement and distribution across different environmental compartments, including the atmosphere, water, and soil.

Atmospheric Distribution and Lifetime

Based on its vapor pressure of 5.25 mm Hg at 25 °C and estimations from gas/particle partitioning models, this compound is expected to exist predominantly as a vapor in the ambient atmosphere chemicalbook.comguidechem.com. Its Henry's Law constant is estimated to be 1.7 x 10⁻⁶ atm·m³/mol, which signifies that the compound is essentially nonvolatile from water surfaces guidechem.com. Consequently, volatilization from water bodies is not considered a significant transport mechanism. The estimated volatilization half-life from a model river is approximately 210 days, and from a model lake, it is around 1500 days, further supporting its low tendency to partition into the atmosphere from water guidechem.com. As noted in the photolytic degradation section, removal from the atmosphere via photolysis is not a significant pathway, implying a potentially longer atmospheric lifetime if other degradation processes are slow.

Movement in Water and Soil Systems

In aquatic systems, this compound is predicted to have low adsorption to suspended solids and sediment. An estimated soil adsorption coefficient (Koc) of 2, derived from structure estimation methods, indicates very high mobility in soil and suggests minimal partitioning to organic matter in water guidechem.com. This high mobility implies that if released into water systems, the compound is likely to remain dissolved and move with water flow rather than accumulating in sediments.